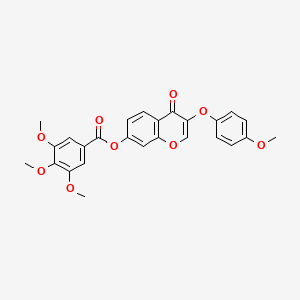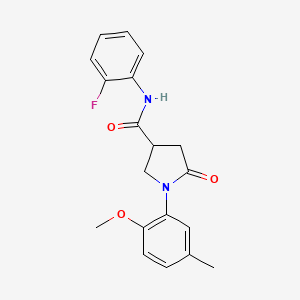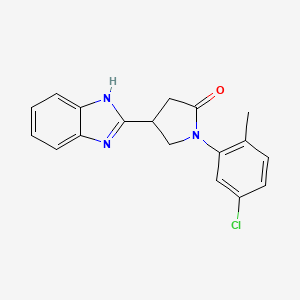
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
Overview
Description
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate, also known as TMCB, is a synthetic compound that has been widely studied for its potential applications in scientific research. TMCB belongs to the class of coumarin-based compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate in cancer cells is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by targeting multiple signaling pathways involved in cancer development and progression. This compound has been found to inhibit the activity of Akt, a key signaling molecule that promotes cell survival and proliferation. This compound has also been shown to activate the p38 MAPK pathway, which plays a critical role in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has also been found to exhibit anti-inflammatory activity, which may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under a range of conditions, making it a viable compound for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and safety have not been fully evaluated. Additionally, this compound has poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the elucidation of the mechanism of action of this compound in cancer cells. This may lead to the identification of new targets for cancer therapy. Additionally, further studies are needed to evaluate the long-term toxicity and safety of this compound in animal models and humans. Overall, this compound has shown great promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. It exhibits a range of biochemical and physiological effects and has been found to exhibit potent anti-cancer activity. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for scientific research. While this compound has some limitations for lab experiments, it has several advantages and shows great promise as a potential therapeutic agent for a range of diseases. Further research is needed to fully explore its potential.
Scientific Research Applications
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate has been widely studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells.
properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O9/c1-29-16-5-7-17(8-6-16)34-23-14-33-20-13-18(9-10-19(20)24(23)27)35-26(28)15-11-21(30-2)25(32-4)22(12-15)31-3/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHCXQBFEQUFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-(phenylsulfonyl)benzamide](/img/structure/B4678290.png)
![1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine](/img/structure/B4678311.png)


![2-[(2-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4678329.png)
![4-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4678334.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4678338.png)
![9-ethyl-3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4678354.png)
![isopropyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-(4-isobutylphenyl)-3-thiophenecarboxylate](/img/structure/B4678375.png)
![N-({[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B4678386.png)
![N-(2-hydroxyphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4678390.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4678400.png)